6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring an imidazothiazole core substituted with a 4-chlorophenyl group at position 6 and a nitrile (-CN) group at position 5. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly in oncology and enzyme modulation. The 4-chlorophenyl group enhances lipophilicity and may influence binding to biological targets such as kinases or nuclear receptors .
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLGBCVCPGBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone, which is then cyclized with α-haloketones to yield the desired imidazo[2,1-b][1,3]thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The nitrile group undergoes reduction to form primary amines or intermediate imines.
Key Findings :
- Complete reduction with LiAlH₄ yields a primary amine, enhancing solubility for pharmacological applications .
- Selective reduction to aldehydes (e.g., using DIBAL-H) enables further derivatization, such as oxime formation (as seen in CITCO synthesis) .
Hydrolysis Reactions
The nitrile group hydrolyzes under acidic or basic conditions to form carboxylic acids or amides.
Key Findings :
- Acidic hydrolysis produces carboxylic acids, which are intermediates for ester or peptide conjugates .
- Amide formation under basic conditions retains the heterocyclic core while introducing hydrogen-bonding sites .
Nucleophilic Substitution
The 4-chlorophenyl group participates in coupling reactions under catalytic conditions.
Key Findings :
- Palladium-catalyzed cross-couplings diversify the aryl group for structure-activity studies .
- Electron-withdrawing chloro substituents enhance reactivity in metal-catalyzed reactions .
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions to form fused heterocycles.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Azomethine Ylide | Isatin, thiazolidine-4-carboxylic acid, MeOH/DCM | Spirooxindole-imidazo[2,1-b]thiazole hybrid |
Key Findings :
- Azomethine ylides generated in situ undergo regioselective cycloaddition, forming spiro compounds with antitumor potential .
- The nitrile’s electron-deficient nature enhances dipolarophile reactivity .
Oxidation Reactions
The nitrile group is stable under most oxidative conditions, but the heterocycle may undergo ring oxidation.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Ring Oxidation | KMnO₄, acidic conditions | Sulfoxide or sulfone derivatives |
Key Findings :
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Key Findings :
Scientific Research Applications
Pharmacological Applications
-
Agonist Activity on CAR :
- CITCO has been identified as a potent and selective agonist for CAR with an EC50 value of 49 nM. This selectivity is significant as it shows a 50-fold preference for CAR over other nuclear receptors such as the pregnane X receptor (PXR) .
- The activation of CAR by CITCO leads to the induction of cytochrome P450 enzymes, particularly CYP2B6, which plays a crucial role in drug metabolism .
-
Cancer Therapy :
- Ovarian Cancer : CITCO has demonstrated potential in enhancing the sensitivity of ovarian cancer cells to anticancer agents. In vitro studies indicate that combining CITCO with various chemotherapeutics significantly increases cell proliferation in CAR-expressing ovarian cell lines compared to treatment with anticancer agents alone .
- Brain Tumors : Research indicates that CITCO inhibits the growth and expansion of brain tumor stem cells (BTSCs). It induces cell cycle arrest and apoptosis specifically in CD133(+) BTSCs while sparing normal astrocytes. Furthermore, CITCO has shown efficacy in reducing the growth of BTSC xenografts in nude mice models, suggesting its potential as a therapeutic agent for brain tumors .
Case Study 1: Ovarian Cancer Treatment
- Objective : To assess the efficacy of CITCO in enhancing chemotherapy response.
- Methodology : In vitro assays were conducted using ovarian cancer cell lines expressing CAR.
- Findings : The combination of CITCO with standard chemotherapeutic agents resulted in a statistically significant increase in cell death compared to controls treated with chemotherapy alone.
Case Study 2: Brain Tumor Stem Cells
- Objective : To evaluate the effects of CITCO on BTSCs.
- Methodology : BTSCs were cultured and treated with varying concentrations of CITCO.
- Findings : A dose-dependent reduction in BTSC proliferation was observed, alongside increased apoptosis rates. In vivo studies confirmed reduced tumor growth in xenograft models treated with CITCO.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an agonist for certain nuclear receptors, such as the constitutive androstane receptor (CAR), leading to the activation of downstream signaling pathways . This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring at position 6 significantly alter physicochemical and biological properties. Key examples include:
Functional Group Modifications at Position 5
The functional group at position 5 plays a critical role in biological activity:
Side Chain Modifications in Acetamide Derivatives
Derivatives with acetamide side chains exhibit varied cytotoxicity profiles:
Key Research Findings
Cytotoxicity : The 4-chlorophenyl group enhances cytotoxicity, as seen in compound 5l (IC50 = 1.4 μM against MDA-MB-231), outperforming sorafenib (IC50 = 5.2 μM) .
Enzyme Induction: CITCO’s oxime group is critical for human CAR activation, distinguishing it from non-oxime analogs .
Structural Optimization : Substituting the phenyl ring with electron-withdrawing groups (e.g., -Cl, -CF3) improves metabolic stability and target affinity .
Biological Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₇ClN₂OS
- Molecular Weight : 262.71 g/mol
- CAS Number : 82588-41-8
- Melting Point : 192-195 °C
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
- Mechanism of Action : The compound acts as an agonist for the Constitutive Androstane Receptor (CAR), which plays a crucial role in regulating the expression of genes involved in drug metabolism and cellular proliferation. In particular, it has been shown to enhance the expression of CYP2B6, a key enzyme in drug metabolism, thereby potentially increasing the effectiveness of chemotherapeutic agents .
-
Case Studies :
- In a study involving ovarian cancer cell lines, treatment with this compound significantly improved cell proliferation when combined with standard anticancer therapies. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
- The compound demonstrated selective activity with an EC50 value of 49 nM in CAR assays, indicating its potency as a CAR agonist compared to other nuclear receptors .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- In vitro Studies : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole structures exhibit significant antibacterial and antifungal properties. The presence of the thiazole moiety is critical for these activities, suggesting that modifications to this structure can enhance efficacy against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Compound Modification | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl ring | Enhances anticancer activity |
| Variations in thiazole ring structure | Alters antimicrobial properties |
| Presence of electron-donating groups | Increases overall potency |
Q & A
Q. What are the established synthetic routes for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile?
The synthesis typically involves cyclocondensation of 2-aminothiazoles with α-halocarbonyl compounds. For example, derivatives of imidazo[2,1-b][1,3]thiazole cores are synthesized by reacting 2-aminothiazoles with α-bromoketones or α-haloaldehydes under mild heating (60–80°C) in solvents like benzene or toluene for 2–4 hours . Modifications to the phenyl ring (e.g., chloro or nitro substituents) can be introduced via electrophilic aromatic substitution or pre-functionalized starting materials .
Q. How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?
Substituents like chlorine, fluorine, or nitro groups at the 4-position of the phenyl ring significantly alter lipophilicity, electronic distribution, and steric effects. For instance:
- 4-Chlorophenyl : Enhances metabolic stability and receptor-binding affinity due to electron-withdrawing effects .
- 4-Fluorophenyl : Increases polarity, potentially improving aqueous solubility but reducing membrane permeability .
Quantitative Structure-Activity Relationship (QSAR) models can predict these effects by correlating Hammett constants (σ) or logP values with biological activity .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- NMR spectroscopy : and NMR identify aromatic protons and carbon environments, confirming substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths and angles in the imidazo-thiazole core, critical for understanding conformational stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield for imidazo[2,1-b][1,3]thiazole derivatives?
Key parameters include:
- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 medium improves nucleophilic substitution efficiency in heterocyclic systems .
- Temperature control : Maintaining 70–80°C minimizes side reactions (e.g., over-oxidation) while ensuring complete cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas benzene facilitates dehydration steps .
Yield optimization often requires Design of Experiments (DoE) methodologies to balance competing factors .
Q. What methodological approaches resolve contradictions in the compound’s biological activity across cell lines?
Discrepancies in CAR receptor activation (EC values) or transporter upregulation (e.g., ABCB1) may arise from:
- Cell-specific cofactor availability : Primary hepatocytes vs. T98G glioblastoma cells exhibit varying levels of coactivators like PGC-1α, affecting CAR-mediated transcription .
- Concentration-dependent effects : CITCO (a derivative) activates CAR at 50–100 nM but inhibits it at >10 µM due to receptor downregulation .
Strategies include:
Q. What structural features confer selectivity for the constitutive androstane receptor (CAR)?
- Imidazo-thiazole core : The planar structure fits the CAR ligand-binding domain (LBD), with hydrogen bonding to residues like Asn152 and Thr308 .
- Chlorophenyl and dichlorobenzyl groups : Enhance hydrophobic interactions in the LBD pocket, while the oxime group coordinates with a zinc ion in the receptor .
Crystal structure data and molecular docking simulations are critical for rational design of selective analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
